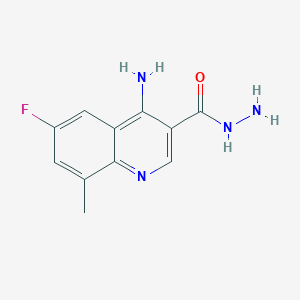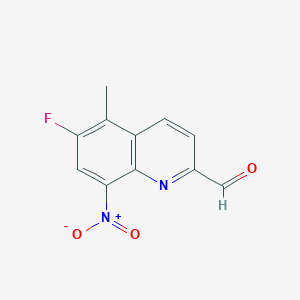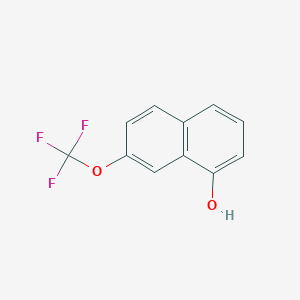
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide is a fluorinated quinoline derivative with the molecular formula C11H11FN4O This compound is notable for its unique structural features, which include an amino group, a fluoro substituent, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide typically involves multi-step processes. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from 4-fluoroaniline, a series of reactions involving cyclization, methylation, and subsequent introduction of the carbohydrazide group can be employed .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the carbohydrazide moiety.
Reduction: Reduction reactions can target the fluoro substituent or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with modified functional groups, while substitution reactions can introduce new substituents at the fluoro position .
Scientific Research Applications
4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential antibacterial and antiviral properties are of interest in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluoro substituent enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
6-Fluoro-2-methylquinoline: Similar in structure but lacks the carbohydrazide group.
4-Amino-8-methylquinoline: Similar but without the fluoro substituent.
4-Amino-6,8-difluoroquinoline: Contains an additional fluoro group.
Uniqueness: 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide is unique due to the presence of both the fluoro and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11FN4O |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
4-amino-6-fluoro-8-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11FN4O/c1-5-2-6(12)3-7-9(13)8(11(17)16-14)4-15-10(5)7/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
InChI Key |
WEWILNSNWDFAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)NN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)


![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)
![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)







